molecular formula C9H4BrNO4 B13340062 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- CAS No. 88184-80-9

2H-1-Benzopyran-2-one, 6-bromo-3-nitro-

Cat. No.: B13340062
CAS No.: 88184-80-9
M. Wt: 270.04 g/mol
InChI Key: IJNZICFKDGQTCU-UHFFFAOYSA-N
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Description

Significance of the 2H-1-Benzopyran-2-one Core in Heterocyclic Synthesis

The 2H-1-Benzopyran-2-one (coumarin) framework is a bicyclic heterocyclic system formed by the fusion of a benzene (B151609) ring to an α-pyrone ring. bohrium.comalgoreducation.com This core structure is not merely a synthetic curiosity but is widespread in nature, found in numerous plants, fungi, and bacteria. nih.gov In the realm of heterocyclic synthesis, the coumarin (B35378) nucleus is considered a "privileged scaffold". nih.gov This term reflects its ability to serve as a versatile template for the development of compounds that can interact with diverse biological targets. nih.govpsu.edu

The synthetic utility of the coumarin core is extensive. researchgate.net Its structure offers multiple sites for functionalization (positions 3, 4, 5, 6, 7, and 8), allowing chemists to systematically modify its properties. researchgate.net The lactone ring can be opened under certain conditions, providing a route to other classes of compounds. Furthermore, the C3-C4 double bond is reactive and participates in various addition and cycloaddition reactions, enabling the construction of more complex, polycyclic systems. nih.gov The fusion of other heterocyclic rings onto the coumarin skeleton is a common strategy to generate novel hybrid molecules with potentially enhanced or new properties. bohrium.comx-mol.net

Academic Rationale for Investigating Halogen and Nitro Substituents in Coumarin Systems

The introduction of substituents onto the coumarin framework is a fundamental strategy to modulate its electronic, physical, and biological properties. nih.govresearchgate.net Halogen and nitro groups are of particular academic interest due to their profound electronic effects. researchgate.net

Nitro Substituents (-NO₂) : The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive (-I) and a strong resonance (-M) effect. openstax.org When placed on the coumarin system, it significantly alters the electron distribution. A nitro group at the 3-position, which is part of the α,β-unsaturated lactone system, renders the C4 position highly electrophilic and susceptible to nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), which serves as a key precursor for the synthesis of a wide array of other functional groups and heterocyclic rings. chemmethod.com

Substituent Position on Core Primary Electronic Effect Key Synthetic Utility
Bromo (-Br)6 (Benzene ring)Inductive withdrawal (-I), Resonance donation (+M)Site for metal-catalyzed cross-coupling reactions.
Nitro (-NO₂)3 (Pyrone ring)Inductive withdrawal (-I), Resonance withdrawal (-M)Activates C4 for nucleophilic attack; reducible to an amino group.

Specific Focus on 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- and its Unique Research Prospects

The specific arrangement of substituents in 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- creates a molecule with distinct and valuable chemical reactivity. The powerful electron-withdrawing nitro group at the 3-position strongly polarizes the C3-C4 double bond, enhancing its reactivity towards nucleophiles in Michael-type additions. This allows for the introduction of a wide range of substituents at the 4-position.

Simultaneously, the bromo group at the 6-position on the benzene ring provides an orthogonal reactive site. This position is remote from the pyrone ring and its reactivity is primarily governed by the principles of aromatic chemistry. It serves as a prime location for palladium-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or other functional groups.

This dual reactivity makes 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- a highly attractive building block in combinatorial chemistry and targeted synthesis. Researchers can selectively functionalize either the pyrone or the benzene portion of the molecule, or both, in a stepwise manner. This opens up avenues for the creation of diverse libraries of complex coumarin derivatives. The unique electronic landscape of this compound, shaped by the interplay of the bromo and nitro groups, makes it a valuable platform for synthesizing novel compounds for materials science and medicinal chemistry research. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNZICFKDGQTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446553
Record name 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID30446553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88184-80-9
Record name 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 2h 1 Benzopyran 2 One, 6 Bromo 3 Nitro

Reactivity of the Nitro Group: Selective Reduction and Subsequent Functionalization

The nitro group at the C-3 position is a key site of reactivity, primarily through its reduction to an amino group. This transformation converts the electron-deficient coumarin (B35378) into a nucleophilic intermediate, paving the way for a variety of functionalization reactions. The selective reduction of an aromatic nitro group in the presence of other reducible functionalities can be challenging, but several methods have been employed effectively. researchgate.net

Commonly used reducing agents for this transformation include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. mdpi.comrsc.org Other systems, such as hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like iron powder or iron(III) oxide hydroxide, and sodium borohydride (B1222165) with transition metal complexes, have also been developed for the reduction of aromatic nitro compounds to their corresponding amines. researchgate.netjsynthchem.com The choice of reagent is crucial for achieving high selectivity and yield. For instance, the reduction of a 3-nitrocoumarin (B1224882) derivative using Raney nickel in the presence of propionic anhydride (B1165640) directly yields the corresponding N-acylated amine, N-(6-bromo-2-oxo-2H-chromen-3-yl)propionamide. mdpi.com

The resulting 3-aminocoumarin (B156225) is a valuable building block. The amino group can be acylated and subsequently undergo intramolecular cyclization reactions to form novel fused heterocyclic systems, demonstrating the synthetic utility of the initial nitro group reduction. mdpi.com

Table 1: Selected Methods for Nitro Group Reduction
Reagent/CatalystConditionsProductNotes
Raney NickelPropionic AnhydrideN-propionyl-3-aminocoumarinReduction and acylation occur in one pot. mdpi.com
Iron / Acetic AcidReflux3-Aminocoumarin derivativeUsed in the cyclization of 4-aroylthio-3-nitrocoumarins to form fused thiazoles. mdpi.com
Hydrazine Hydrate / CatalystFe, Raney Ni, Pd/C, etc.Aromatic AmineA widely used method for nitro group reduction. researchgate.net
NaBH₄ / Ni(PPh₃)₄EtOHAromatic AmineA system developed to enhance the reducing power of sodium borohydride for nitro groups. jsynthchem.com
Stannous Chloride (SnCl₂)Mild conditionsAminoquinolineEffective for reducing nitroquinolines, suggesting applicability to other nitroaromatics. nih.gov

Role of the Bromine Substituent in Cross-Coupling and Nucleophilic Displacement Reactions

The bromine atom at the C-6 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. nih.govwikipedia.org Palladium- and nickel-based catalysts are commonly employed for these transformations. nih.govnih.gov Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Stille (organotin) couplings allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-6 position. wikipedia.orgyoutube.com These reactions typically proceed through a catalytic cycle involving oxidative addition of the catalyst to the C-Br bond, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Table 2: Potential Cross-Coupling Reactions at the C-6 Position
Reaction NameNucleophilic Partner (R-M)General Product (Ar-R)Typical Catalyst
Suzuki-MiyauraAryl/Alkyl Boronic Acid/Ester6-Aryl/Alkyl-3-nitrocoumarinPalladium(0) complexes
NegishiOrganozinc reagent6-Aryl/Alkyl-3-nitrocoumarinPalladium(0) or Nickel(0)
StilleOrganostannane reagent6-Aryl/Alkyl-3-nitrocoumarinPalladium(0) complexes
Buchwald-HartwigAmine (R₂NH)6-(Dialkylamino)-3-nitrocoumarinPalladium(0) complexes
SonogashiraTerminal Alkyne6-Alkynyl-3-nitrocoumarinPalladium(0) and Copper(I)

Nucleophilic Addition and Cycloaddition Reactions of 3-Nitro-2H-Chromenes

The 3-nitro group strongly activates the C3-C4 double bond of the coumarin α-pyrone ring, making it an excellent electrophile for nucleophilic conjugate additions, also known as Michael additions. organic-chemistry.orgwikipedia.org This reactivity is also observed in the related 3-nitro-2H-chromene system, which lacks the C-2 carbonyl group. researchgate.net The electron-withdrawing nature of the nitro group polarizes the double bond, rendering the C-4 position susceptible to attack by a wide range of nucleophiles.

The activated double bond of 3-nitrocoumarins and 3-nitro-2H-chromenes readily reacts with both carbon- and heteroatom-based nucleophiles. organic-chemistry.orgrsc.org This reaction, the Michael addition, is a thermodynamically controlled 1,4-addition that results in the formation of a new bond at the β-carbon (C-4) relative to the activating nitro group. organic-chemistry.orgwikipedia.org

Carbon-Nucleophiles: Resonance-stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are effective Michael donors. organic-chemistry.orgyoutube.com The reaction leads to the formation of a new C-C bond at the C-4 position.

Heteroatom-Nucleophiles: A variety of heteroatom nucleophiles, including thiols, amines, and alkoxides, can also participate in Michael additions. For example, a base-catalyzed, one-pot thia-Michael addition-elimination reaction has been reported for the reaction of hetero-aromatic thiols with 2-aryl-3-nitro-2H-chromenes, yielding novel thiol-based 2H-chromenes. rsc.org

The initial adduct formed after nucleophilic attack is an enolate, which is subsequently protonated to give the final product. wikipedia.orgyoutube.com

Table 3: Examples of Nucleophiles for Michael Addition
Nucleophile TypeExample DonorResulting Adduct Structure
CarbonDiethyl malonateCoumarin-4-yl-malonic ester
CarbonNitromethane4-(Nitromethyl)-3-nitrocoumarin
Heteroatom (Sulfur)Thiophenol4-(Phenylthio)-3-nitro-3,4-dihydrocoumarin
Heteroatom (Nitrogen)Piperidine4-(Piperidin-1-yl)-3-nitro-3,4-dihydrocoumarin
Heteroatom (Oxygen)Sodium methoxide4-Methoxy-3-nitro-3,4-dihydrocoumarin

Derivatives of 6-bromo-3-nitro-2H-1-benzopyran-2-one are excellent precursors for the synthesis of complex, fused heterocyclic systems. The strategy typically involves the initial reduction of the C-3 nitro group to an amine, followed by reactions that introduce a second functional group, setting the stage for an intramolecular cyclization. mdpi.com

For example, the 3-aminocoumarin intermediate can be reacted with various electrophiles. Subsequent intramolecular condensation or displacement reactions lead to the formation of five-membered rings fused across the C-3 and C-4 positions of the coumarin core. mdpi.comnih.gov This methodology provides access to a diverse range of coumarin-fused heterocycles, including:

Chromeno[3,4-d]oxazol-4-ones: Formed by the reduction of 3-nitrocoumarin, acylation of the resulting amine, and subsequent intramolecular cyclization of the amide. mdpi.com

Chromeno[3,4-d]thiazol-4-ones: Synthesized from 4-mercapto-3-nitrocoumarin, which is acylated and then cyclized in the presence of iron and acetic acid. mdpi.com

Chromeno[3,4-d]imidazoles: Prepared from 3,4-diaminocoumarin (derived from a dinitro precursor or other routes), which can be cyclized with reagents like formic acid or aldehydes. mdpi.com

These cyclization reactions significantly expand the structural diversity achievable from the 3-nitrocoumarin scaffold. nih.govmdpi.com

Oxidation and Other Transformative Chemical Pathways

While reduction of the nitro group is the most prominent transformation, other pathways exist. The term "oxidation" has been used in the context of a one-pot thia-Michael addition-oxidation reaction of 3-nitro-2H-chromenes. rsc.org In this sequence, the "oxidation" step refers to the elimination of the nitro group (as nitrous acid) or a related species following the initial nucleophilic addition, leading to the regeneration of the double bond and formation of a 4-substituted-2H-chromene.

Direct oxidation of the coumarin ring system itself is less common and typically requires harsh conditions, which may lead to decomposition. The electron-deficient nature of the 3-nitrocoumarin makes it relatively resistant to oxidative degradation compared to electron-rich aromatic systems.

Mechanistic Investigations of 2H-1-Benzopyran-2-one Transformations

The reactions of 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- involve several well-established organic reaction mechanisms.

Michael Addition: The mechanism involves the base-catalyzed generation of a nucleophile (the Michael donor), which then attacks the electrophilic C-4 of the coumarin (the Michael acceptor). wikipedia.org This conjugate addition breaks the C3=C4 pi bond, forming a resonance-stabilized enolate intermediate. The negative charge is delocalized over the C-2 carbonyl oxygen, the C-3 carbon, and the nitro group. This enolate is then protonated by a proton source (often the solvent or a mild acid in the workup) to yield the final 1,4-adduct. youtube.com

Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions is widely accepted. wikipedia.orgyoutube.com It begins with the oxidative addition of the palladium(0) catalyst into the C6-Br bond, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organometallic nucleophile is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments are joined, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This mechanism involves a two-step process. First, a nucleophile adds to the C-6 carbon, breaking the aromaticity of the benzene (B151609) ring and forming a negatively charged sigma complex, known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the ring system. In the second, typically rate-determining step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. nih.gov

Intramolecular Cyclization: The mechanism for forming fused heterocycles from 3-aminocoumarin derivatives involves nucleophilic attack by one functional group onto another within the same molecule. For instance, in the formation of chromeno[3,4-d]oxazol-4-ones from a 3-acylaminocoumarin, the amide oxygen acts as a nucleophile, attacking the C-4 position of the coumarin ring, followed by dehydration to form the fused oxazole (B20620) ring. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 2h 1 Benzopyran 2 One, 6 Bromo 3 Nitro and Analogues

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Conformational Features

For analogous coumarin (B35378) structures, the benzopyran ring system is typically found to be essentially planar. For instance, in 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, the benzopyran ring system shows only a minor deviation from planarity. It is expected that 6-bromo-3-nitrocoumarin would exhibit a similar planar geometry of the core coumarin moiety. The bond lengths and angles would be influenced by the electronic effects of the bromo and nitro substituents. The electron-withdrawing nature of both the bromine atom at the 6-position and the nitro group at the 3-position would likely affect the bond lengths within the benzene (B151609) and pyran rings, respectively.

Table 1: Representative Crystallographic Data for an Analogous Coumarin Derivative (3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.5770 (2)
b (Å) 5.7977 (1)
c (Å) 14.8390 (3)
β (°) 94.679 (2)
Volume (ų) 1078.42 (3)

This data is for an analogous compound and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of coumarin derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of 6-bromo-3-nitrocoumarin, the presence of the bromine atom and the nitro group would introduce specific intermolecular interactions. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), while the oxygen atoms of the nitro group are excellent hydrogen bond acceptors.

Analysis of Ring System Planarity and Substituent Orientations

As previously mentioned, the coumarin ring system is expected to be largely planar. The orientation of the substituents relative to this plane is a key structural feature. The bromine atom at the 6-position will lie within the plane of the benzene ring. The nitro group at the 3-position, attached to an sp²-hybridized carbon, will also have its nitrogen atom in the plane of the pyran ring. However, the two oxygen atoms of the nitro group may be slightly twisted out of this plane. The degree of this torsion is influenced by steric and electronic factors within the crystal lattice. In analogous structures, substituents are often observed to be slightly displaced from the mean plane of the ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Assignments

The ¹H NMR spectrum of 6-bromo-3-nitrocoumarin is expected to show distinct signals for the aromatic protons. The proton at the 4-position is anticipated to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent carbonyl group and the electron-withdrawing nitro group. The protons on the benzene ring (H-5, H-7, and H-8) will form a three-spin system. Due to the bromine at the 6-position, the typical coupling patterns will be altered. H-5 would likely appear as a doublet, H-7 as a doublet of doublets, and H-8 as a doublet, with coupling constants characteristic of ortho and meta relationships.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 6-bromo-3-nitrocoumarin

Proton Predicted δ (ppm) Multiplicity Predicted J (Hz)
H-4 ~8.5-9.0 s -
H-5 ~7.8-8.2 d J(H5,H7) ≈ 2.5
H-7 ~7.6-7.9 dd J(H7,H8) ≈ 8.5-9.0, J(H7,H5) ≈ 2.5

These are predicted values based on the analysis of analogous compounds and established substituent effects.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon (C-2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 155-165 ppm. The carbon bearing the nitro group (C-3) will also be deshielded. The carbon attached to the bromine atom (C-6) will show a characteristic chemical shift, and the remaining aromatic carbons can be assigned based on their chemical environments and by comparison with data from similar substituted coumarins.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 6-bromo-3-nitrocoumarin

Carbon Predicted δ (ppm)
C-2 ~158-162
C-3 ~130-135
C-4 ~145-150
C-4a ~118-122
C-5 ~130-134
C-6 ~118-122
C-7 ~135-139
C-8 ~116-120

These are predicted values based on the analysis of analogous compounds and established substituent effects.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) analysis, is a powerful technique for identifying the functional groups present within a molecule. The FTIR spectrum of 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- provides characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. The analysis of these bands confirms the presence of the coumarin core, as well as the bromo and nitro substituents.

The key functional groups and their expected vibrational frequencies are detailed below:

Lactone Carbonyl (C=O) Group: The α,β-unsaturated lactone ring is a defining feature of the coumarin skeleton. This group gives rise to a very strong and sharp absorption band in the region of 1700-1750 cm⁻¹. This intense peak is one of the most easily identifiable features in the spectrum of a coumarin derivative.

Nitro (NO₂) Group: The presence of the nitro group at the C3 position is confirmed by two distinct, strong absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is observed at a lower frequency, generally between 1300-1370 cm⁻¹. spectroscopyonline.com The high intensity of these peaks is due to the large change in dipole moment during the vibration of the polar N-O bonds. spectroscopyonline.com

Aromatic and Olefinic C=C Bonds: The stretching vibrations of the carbon-carbon double bonds within the benzene and pyran rings of the coumarin structure produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: The spectrum exhibits C-O stretching vibrations associated with the lactone ring. The aryl-ether (Ar-O) and the vinyl-ether (=C-O) stretches typically appear in the 1050-1250 cm⁻¹ range.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is found in the fingerprint region of the spectrum. The C-Br stretch generally gives a medium to strong absorption band at frequencies below 700 cm⁻¹, typically in the 500-680 cm⁻¹ range.

Aromatic C-H Bonds: The stretching vibrations for the C-H bonds on the aromatic ring are expected to appear as weaker bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the benzene ring and appear in the 650-900 cm⁻¹ region.

The following table summarizes the principal infrared absorption bands and their assignments for 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-.

Table 1. Characteristic FTIR Frequencies for 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Asymmetric StretchNitro (R-NO₂)1500 - 1570Strong
Symmetric StretchNitro (R-NO₂)1300 - 1370Strong
StretchLactone Carbonyl (C=O)1700 - 1750Strong, Sharp
StretchAromatic/Olefinic C=C1450 - 1620Medium to Strong
StretchAryl/Vinyl Ether (C-O-C)1050 - 1250Strong
StretchCarbon-Bromine (C-Br)500 - 680Medium to Strong

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent molecule and its fragments, allowing for the determination of the elemental composition. For 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-, with the molecular formula C₉H₄BrNO₄, the calculated monoisotopic mass is 269.9327 u.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2), which is a definitive indicator for the presence of a single bromine atom in the molecule. miamioh.edu

The fragmentation pattern of coumarins under electron ionization (EI) or electrospray ionization (ESI) provides valuable structural information. The primary and most characteristic fragmentation pathway for the coumarin scaffold is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. nih.govbenthamopen.com This expulsion results in the formation of a stable bromonitro-substituted benzofuran (B130515) radical cation.

Further fragmentation can occur involving the substituents:

Loss of NO₂: A fragment corresponding to the loss of the nitro group (NO₂, 46 Da) can be observed.

Loss of NO: The loss of nitric oxide (NO, 30 Da) from the molecular ion is also a common fragmentation pathway for aromatic nitro compounds. nih.gov

Loss of Br: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).

The expected molecular ions and major fragments are detailed in the table below.

Table 2. Predicted HRMS Fragments for 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
Ion/Fragment FormulaDescriptionCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)
[C₉H₄BrNO₄]⁺˙Molecular Ion [M]⁺˙269.9327271.9307
[C₈H₄BrNO₃]⁺˙Loss of CO ([M-CO]⁺˙)241.9378243.9358
[C₉H₄BrO₂]⁺Loss of NO₂ ([M-NO₂]⁺)222.9449224.9429
[C₉H₄BrNO₃]⁺Loss of O ([M-O]⁺)253.9378255.9358
[C₉H₄NO₄]⁺˙Loss of Br ([M-Br]⁺˙)190.0140-

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- is characterized by absorptions arising from its extended π-conjugated system. The unsubstituted coumarin molecule exhibits strong absorption bands corresponding to π → π* transitions.

The introduction of substituents onto the coumarin ring significantly influences the position (λmax) and intensity of these absorption bands.

Chromophores and Auxochromes: The nitro group (NO₂) acts as a powerful chromophore and an electron-withdrawing group. The bromine atom (Br) acts as an auxochrome with a weak electron-withdrawing inductive effect and electron-donating resonance effect.

Electronic Transitions: The UV-Vis spectrum is expected to be dominated by intense bands corresponding to π → π* transitions, which involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals across the conjugated system. The presence of the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin, moving the absorption to longer wavelengths.

n → π Transitions:* A weak absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be present. However, this transition is often of low intensity and can be obscured by the much stronger π → π* absorption bands. researchgate.net

Based on the analysis of similarly substituted coumarins, the spectrum of 6-bromo-3-nitrocoumarin would likely display significant absorption in the UV region, potentially extending into the visible range depending on the solvent used.

Table 3. Expected Electronic Transitions for 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
Transition TypeDescriptionExpected Wavelength RegionRelative Intensity
π → πTransition within the benzopyranone conjugated system~250 - 400 nmHigh
n → πTransition of non-bonding electrons on the carbonyl oxygenLonger wavelength than some π → π*Low (may be obscured)

Computational and Theoretical Investigations of 2h 1 Benzopyran 2 One, 6 Bromo 3 Nitro

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the properties of coumarin (B35378) derivatives. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly used and reliable method for optimizing the geometry and calculating the electronic properties of such organic molecules, offering a good balance between accuracy and computational cost. reddit.com Ab initio methods, while more computationally intensive, can provide benchmark data for validation.

The electronic behavior of 6-bromo-3-nitrocoumarin is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. mdpi.com

For 6-bromo-3-nitrocoumarin, the HOMO is expected to be localized primarily on the benzopyran ring, particularly the benzene (B151609) moiety, which is electron-rich. The electron-withdrawing nature of the bromo and, more significantly, the nitro group, is anticipated to lower the energy of both the HOMO and LUMO compared to the parent coumarin molecule. The LUMO is predicted to be predominantly distributed over the α-pyrone ring and the nitro group, reflecting the electrophilic character of these regions. reddit.com The presence of the strongly electron-withdrawing nitro group at the 3-position is expected to significantly lower the LUMO energy, leading to a reduced HOMO-LUMO gap and indicating a molecule prone to accepting electrons. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-

Parameter Predicted Value Significance
EHOMO ~ -7.0 eV Electron-donating capability
ELUMO ~ -3.5 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 3.5 eV Chemical reactivity, stability
Ionization Potential (I) ~ 7.0 eV Energy to remove an electron
Electron Affinity (A) ~ 3.5 eV Energy released when adding an electron
Global Hardness (η) ~ 1.75 eV Resistance to change in electron distribution
Global Softness (S) ~ 0.57 eV-1 Reciprocal of hardness
Electronegativity (χ) ~ 5.25 eV Power to attract electrons
Electrophilicity Index (ω) ~ 7.88 eV Propensity to accept electrons

Note: These values are illustrative predictions based on DFT calculations of structurally similar nitro- and bromo-substituted coumarins.

The 2H-1-benzopyran-2-one core is a relatively rigid, planar system. researchgate.net Therefore, significant conformational flexibility is not expected for 6-bromo-3-nitrocoumarin. The primary focus of a conformational analysis would be the orientation of the nitro group at the C3 position. By rotating the O-N-O bond, a potential energy surface can be generated. It is anticipated that the most stable conformation will have the nitro group lying in the plane of the coumarin ring system to maximize conjugation and minimize steric hindrance. Theoretical calculations would confirm this planar structure as the global minimum on the potential energy surface.

Theoretical Prediction of Reactivity and Reaction Pathways

The electronic properties derived from DFT calculations provide a foundation for predicting the reactivity of 6-bromo-3-nitrocoumarin. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

The MEP for this molecule is expected to show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and nitro groups, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms of the benzene ring, making them susceptible to nucleophilic attack. The electron-deficient nature of the C3 and C4 positions of the pyrone ring, enhanced by the nitro group, suggests these are prime targets for nucleophilic addition reactions. The bromine atom at the C6 position can also act as a leaving group in nucleophilic aromatic substitution reactions under appropriate conditions.

Simulation of Spectroscopic Properties and Validation with Experimental Data

Computational methods can simulate various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. The simulated IR spectrum for 6-bromo-3-nitrocoumarin would be expected to show characteristic peaks for the C=O stretch of the lactone (around 1720-1740 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Br stretching vibrations (in the lower frequency region). researchgate.netmdpi.com Comparing the calculated spectrum with an experimental one allows for a detailed assignment of vibrational modes.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculations would likely predict strong absorptions in the UV region, corresponding to π → π* transitions within the conjugated benzopyran system. The presence of the nitro group, a strong chromophore, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted coumarin.

Exploration of Non-Linear Optical (NLO) Properties through Computational Models

Molecules with significant charge separation and extended π-conjugation, often described as push-pull systems, can exhibit non-linear optical (NLO) properties. Coumarin derivatives are widely studied for these properties. researchgate.net The NLO response of 6-bromo-3-nitrocoumarin can be computationally investigated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

The presence of the electron-withdrawing nitro group and the bromo atom on the coumarin scaffold induces a significant dipole moment and enhances intramolecular charge transfer, which are key requirements for NLO activity. DFT calculations can quantify these properties, providing an initial assessment of the material's potential for applications in optoelectronics. nih.govresearchgate.net The first hyperpolarizability (β) is a critical parameter, and a non-zero value indicates a second-order NLO response.

Table 2: Predicted Non-Linear Optical (NLO) Properties

Parameter Predicted Value (a.u.) Significance
Dipole Moment (μ) > 4 D Indicates charge asymmetry
Mean Polarizability (α) > 150 a.u. Molecular response to an electric field
First Hyperpolarizability (βtot) > 1000 a.u. Magnitude of second-order NLO response

Note: These are estimated values based on trends observed in computational studies of other substituted coumarins. The actual values would require specific DFT calculations for this molecule.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the structural features of molecules with their chemical reactivity or biological activity. researchgate.netresearchgate.net For 6-bromo-3-nitrocoumarin, QSAR studies could be employed to predict its potential reactivity in various chemical transformations or its potential as a bioactive agent.

By calculating a range of molecular descriptors (e.g., electronic, topological, steric), it's possible to build models that relate these properties to a specific outcome. For instance, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential could be used to predict its reactivity towards a specific class of reagents. While a specific QSAR model for this single compound is not feasible, it could be included in a larger dataset of coumarin derivatives to develop a predictive model for a particular activity, such as antimicrobial or antioxidant potential. The descriptors derived from the quantum chemical calculations discussed above would form the basis for such an analysis. researchgate.net

Advanced Applications of 2h 1 Benzopyran 2 One, 6 Bromo 3 Nitro in Chemical Sciences

Strategic Utilization as a Key Building Block in Organic Synthesis

The coumarin (B35378) nucleus is a privileged scaffold in medicinal chemistry and organic synthesis due to its unique chemical properties and biological significance. nih.govnih.gov The presence of both a bromine atom and a nitro group on the 2H-1-Benzopyran-2-one core provides multiple reaction sites, allowing for diverse chemical transformations.

Precursor for Diverse Heterocyclic Scaffolds

2H-1-Benzopyran-2-one, 6-bromo-3-nitro- is a pivotal starting material for the synthesis of a wide array of heterocyclic compounds. The nitro group at the 3-position is particularly reactive and can be transformed to create fused heterocyclic systems. For instance, 3-nitrocoumarins are key intermediates for synthesizing fused coumarin-triazoles through [3+2] cycloaddition reactions. nih.gov The reactivity of the nitroalkene moiety within the coumarin structure facilitates various transformations, making it a privileged precursor for derivatization. chim.it

The general reactivity of substituted coumarins allows for the construction of numerous heterocyclic systems. The core coumarin structure can be fused with rings like pyrrole, furan, pyrazole, and thiazole, often starting from functionalized coumarins such as those containing nitro or amino groups. researchgate.netrsc.org For example, 3-nitrocoumarins can be used to synthesize 4-acyl substituted coumarin derivatives through photocatalytic methods. nih.gov

Enabling Synthesis of Complex Molecular Architectures

The functional groups on 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- enable its incorporation into larger, more complex molecules. The coumarin scaffold itself is often used as a building block in the design of compounds with specific biological or physical properties. nih.govmdpi.com The bromo- and nitro-substituents offer handles for various coupling and condensation reactions, essential for constructing intricate molecular frameworks. For example, 3-(bromoacetyl)coumarins are versatile building blocks for preparing a wide range of polyfunctionalized heterocyclic systems. rsc.org While this specific compound is 3-nitro substituted, the principle of using functionalized coumarins to build complexity is well-established.

The synthesis of complex structures often involves multi-step reaction sequences where the coumarin derivative is an early-stage intermediate. The reactivity of the 3-nitro group allows for its conversion into other functional groups, such as amines, which can then undergo further reactions to build complex heterocyclic systems fused to the coumarin core. asrjetsjournal.orgresearchgate.net

Contributions to the Development of New Materials and Functional Molecules

Coumarin derivatives have garnered significant attention for their unique photophysical properties, leading to applications in materials science. mdpi.commdpi.com The electronic characteristics of the coumarin scaffold can be fine-tuned by the introduction of various substituents.

Photonic and Optoelectronic Materials (e.g., Laser Dyes)

Coumarins are renowned for their use as laser dyes, particularly in the blue-green region of the spectrum. nih.govazooptics.com The fluorescence properties of coumarins are highly sensitive to substitution on the benzopyrone ring. nih.gov While the parent coumarin molecule is non-fluorescent, the introduction of electron-donating or electron-withdrawing groups can induce strong fluorescence. azooptics.combohrium.com

The presence of a nitro group (electron-withdrawing) and a bromo group on the scaffold of 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- significantly influences its electronic and optical properties. ontosight.ai These substituents modify the intramolecular charge transfer characteristics, which are crucial for applications in photonics and optoelectronics. researchgate.netresearchgate.net Studies on similar compounds, like 3-acetyl-6-bromocoumarin (B182494), show that they exhibit semiconductor behavior and have potential for use in optoelectronic devices such as diodes and sensors. journalskuwait.org The optical properties of such substituted coumarins are often solvent-dependent, a characteristic that can be exploited in the design of environmental sensors. nih.gov

Table 1: Optoelectronic Properties of a Related Compound
CompoundSolventConcentration (µM)Optical Band Gap (eV)
3-acetyl-6-bromocoumarinDMF1203.110
DMSO1203.092
Data showing the optical band gap of a structurally similar compound, 3-acetyl-6-bromocoumarin, in different solvents. journalskuwait.org

Applications in Advanced Polymer and Composite Materials

The fluorescence of coumarin derivatives is widely utilized as a research tool in polymer science. nih.gov They can be incorporated into polymer matrices to act as fluorescent probes or reporters for various chemical and physical processes. While direct applications of 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- in advanced polymers and composites are not extensively documented, the general class of coumarins is used for creating functional materials. For instance, coumarins have been used to characterize cellulose (B213188) surface polarity and have been incorporated into nanocomposite materials. nih.govnih.gov The reactive sites on the title compound could potentially be used to covalently attach it to polymer backbones or composite fillers, thereby imparting specific optical or electronic properties to the resulting material.

Development of Combinatorial Libraries for Chemical Space Exploration

The coumarin scaffold is an important platform for the design of compound libraries used in the search for new drug candidates and other functional molecules. nih.gov Its facile synthesis and the possibility for diverse functionalization make it ideal for combinatorial chemistry approaches. nih.gov Although specific combinatorial libraries based solely on 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- are not detailed in the available literature, the principles of using functionalized coumarins for library synthesis are well-established.

The dual reactivity of the bromo and nitro groups allows for a variety of chemical modifications. For example, the bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, while the nitro group can be reduced to an amine and subsequently acylated, alkylated, or used in other cyclization reactions. This versatility would allow for the rapid generation of a large number of structurally diverse molecules from a single starting material, which is the cornerstone of combinatorial chemistry for exploring chemical space.

Q & A

Q. Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the pure product.
  • Characterization :
    • NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For example, the nitro group’s deshielding effect will shift aromatic protons downfield (δ 8.0–8.5 ppm).
    • HPLC : Assess purity (>98% recommended for research applications) and identify impurities .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 282.97 for C₉H₅BrNO₄).

Advanced Research Questions

How do the bromo and nitro substituents influence the compound’s electronic properties and reactivity?

Q. Methodological Answer :

  • Electronic Effects :
    • The nitro group (-NO₂) is a strong electron-withdrawing meta-director, reducing electron density in the aromatic ring and stabilizing intermediates in electrophilic substitutions.
    • The bromo group (-Br) acts as a weakly deactivating ortho/para-director, influencing regioselectivity in further functionalization (e.g., Suzuki couplings).
  • Reactivity Studies :
    • Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and predict sites for nucleophilic/electrophilic attacks.
    • Experimentally validate reactivity via controlled reactions (e.g., Pd-catalyzed cross-couplings) and compare kinetics with unsubstituted benzopyranones .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Methodological Answer :

  • Case Example : Discrepancies in ¹H NMR shifts may arise from solvent effects, tautomerism, or impurities.
  • Resolution Strategies :
    • 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity.
    • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) that cause peak splitting.
    • Comparative Analysis : Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for similar bromo-nitro aromatic systems .

Q. Safety and Handling

What safety protocols are critical for handling 6-bromo-3-nitro-2H-1-benzopyran-2-one?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for dust control.
    • Storage : Store in airtight containers at 2–8°C, away from reducing agents (risk of exothermic decomposition).
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.